3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide, also known as FPBA, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in drug discovery and development. FPBA belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases. Kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival, and are often dysregulated in many diseases, including cancer.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Histone deacetylase (HDAC) inhibitors have emerged as promising anticancer agents. The compound MGCD0103, described as an orally active HDAC inhibitor, has shown significant antitumor activity both in vitro and in vivo, indicating the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).
Metabolic Pathways in Cancer Treatment
Flumatinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, undergoes various metabolic transformations in humans, highlighting the importance of understanding the metabolic pathways of benzamide derivatives for optimizing therapeutic efficacy (Gong et al., 2010).
Diagnostic Imaging in Neurodegenerative Diseases
Compounds with high affinity for peripheral benzodiazepine receptors (PBRs) have been synthesized and evaluated as potential imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Serotonin 1A Receptor Imaging
The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized in PET studies for quantifying serotonin 1A receptor densities in Alzheimer's disease, demonstrating the role of benzamide derivatives in neurological diagnostics (Kepe et al., 2006).
properties
IUPAC Name |
3-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-3-11-28-20-13-19(23-14(2)24-20)25-17-7-9-18(10-8-17)26-21(27)15-5-4-6-16(22)12-15/h4-10,12-13H,3,11H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUQBVDAJWYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.